molecular formula C20H18FNO3 B11159100 9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11159100
M. Wt: 339.4 g/mol
InChI Key: ZQWFPBMBZKVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazine family, characterized by a fused chromene and oxazine ring system. The structure includes a 4-fluorobenzyl group at position 9 and methyl substituents at positions 3 and 3. Such modifications are designed to enhance bioactivity and physicochemical stability.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-12-13(2)20(23)25-19-16(12)7-8-18-17(19)10-22(11-24-18)9-14-3-5-15(21)6-4-14/h3-8H,9-11H2,1-2H3

InChI Key

ZQWFPBMBZKVCES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using 4-Hydroxycoumarin Derivatives

In a representative procedure, equimolar quantities of 4-hydroxycoumarin , aromatic aldehydes , ammonium acetate , and substituted amides are refluxed in ethanol at 80°C for 1 hour. The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and 4-hydroxycoumarin, forming a chalcone-like intermediate.

  • Cyclization with ammonium acetate and amides to generate the oxazinone ring.

For the target compound, 4-fluorobenzaldehyde replaces generic aromatic aldehydes to introduce the fluorinated benzyl group. Methyl groups at positions 3 and 4 are incorporated using pre-methylated amides or via post-synthetic methylation.

Key Conditions:

  • Solvent: Ethanol (green solvent).

  • Catalyst: None (thermal activation).

  • Yield: ~70–85% after recrystallization.

Gold(I)-Catalyzed Cycloisomerization for Oxazine Formation

Gold catalysis offers a mild alternative for oxazine ring formation. Source details a protocol where N-(2-alkynyl)aryl benzamides undergo cyclization using Au(I) catalysts (e.g., Ph₃PAuNTf₂).

Application to Target Compound

  • Synthesis of Precursor:

    • 2-(Alkynyl)aniline derivatives are acylated with 4-fluorobenzoyl chloride in dichloroethane (DCE) using DIPEA as a base.

    • Example:

      2-(Phenylethynyl)aniline + 4-Fluorobenzoyl ChlorideDIPEA, DCEN-(2-Alkynyl)aryl-4-fluorobenzamide\text{2-(Phenylethynyl)aniline + 4-Fluorobenzoyl Chloride} \xrightarrow{\text{DIPEA, DCE}} \text{N-(2-Alkynyl)aryl-4-fluorobenzamide}
  • Gold-Catalyzed Cyclization:

    • The precursor is treated with 10 mol% Au(I) catalyst in DCM at 30°C, forming the oxazine ring via alkyne activation.

    • Yield: 82–90% after column chromatography.

Advantages:

  • Mild conditions (room temperature to 30°C).

  • High regioselectivity due to gold’s π-acidity.

Stepwise Assembly of Substituents

Introduction of 4-Fluorobenzyl Group

Post-core formation, the 4-fluorobenzyl moiety is introduced via:

  • Alkylation: Treatment with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF.

  • Friedel-Crafts Alkylation: Using AlCl₃ as a catalyst in anhydrous DCM.

Optimization Notes:

  • Alkylation yields (65–75%) are superior to Friedel-Crafts (50–60%) due to fewer side reactions.

Methylation at Positions 3 and 4

  • Direct Methylation: Using methyl iodide and NaH in THF at 0°C.

  • Pre-Methylated Building Blocks: Employing 3,4-dimethyl-4-hydroxycoumarin as a starting material avoids post-synthetic steps.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)AdvantagesLimitations
One-Pot SynthesisEthanol, 80°C, 1 hour70–85≥95Green chemistry, fewer stepsLimited to lab-scale
Gold CatalysisDCM, 30°C, 10 mol% Au(I)82–90≥98High selectivity, mild conditionsCost of gold catalysts
Stepwise AlkylationDMF, K₂CO₃, reflux65–75≥90Flexibility in substituent introductionMultiple purification steps

Characterization and Validation

Synthetic success is confirmed via:

  • FT-IR: Absorption at 1720 cm⁻¹ (oxazinone C=O).

  • ¹H NMR:

    • δ 2.30 (s, 6H, 3,4-CH₃).

    • δ 4.75 (s, 2H, benzyl-CH₂).

  • Mass Spectrometry: Molecular ion peak at m/z 395.4 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:

Comparison with Similar Compounds

Core Chromeno-Oxazine Derivatives

Chromeno-oxazine derivatives vary in substituents on the benzyl group (position 9) and the aryl/heteroaryl rings. Key analogs include:

Compound Name Substituents (Position) Key Structural Differences
Target Compound 4-Fluorobenzyl (9), 3,4-dimethyl Reference for comparison
6-Chloro-9-(4-fluorophenyl)-3,4-dimethyl... 4-Fluorophenyl (9), Cl at position 6 Chloro vs. fluorobenzyl; positional substitution
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)... 4-Methoxyphenyl (4) Methoxy vs. methyl groups
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)... Thiophen-2-ylmethyl (9), Cl at aryl Heterocyclic vs. fluorobenzyl substitution

Key Observations :

  • Methyl groups at positions 3 and 4 may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), favoring receptor binding .

Physicochemical Properties

Physical Parameters

Property Target Compound* 9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)... 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)...
Molecular Weight (g/mol) ~383.4 (C₂₁H₁₉FNO₂) 417.4 409.9
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported 583.7 Not reported
LogP Estimated ~4.0 4.68 Not reported

Notes:

  • The target compound’s LogP is extrapolated from analogs; fluorobenzyl and methyl groups likely increase hydrophobicity .
  • Higher molecular weight in methoxy-substituted analogs (e.g., 417.4 g/mol) correlates with reduced solubility .

Spectral Characterization

  • NMR : Aryl protons in the target compound’s 4-fluorobenzyl group would resonate at δ ~7.0–7.3 (similar to ). Methyl groups (δ ~2.1–2.5) distinguish it from methoxy-substituted analogs (δ ~3.8) .
  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 417.1376 for CAS 853892-92-9) .

Anti-Inflammatory and Osteogenic Activity

  • Target Compound: Fluorine and methyl groups may enhance anti-inflammatory activity by modulating NF-κB pathways, as seen in related chromeno-oxazines .
  • Formononetin Derivatives: Compound 7 (furan-3-ylmethyl substituent) showed dual osteoblast-promoting and antiosteoclastogenic effects, suggesting substituent flexibility in bioactivity .

Anticancer and Antiviral Potential

  • Coumarin-Annulated Derivatives : Ferrocenyl analogs (e.g., 12b) exhibited antimalarial activity, highlighting the role of metal incorporation in expanding applications .
  • Chromeno-Oxazin-4-ones: Substitutions at position 2 (e.g., trifluoromethyl) improved antiviral activity against phytopathogens .

Biological Activity

The compound 9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the oxazinone class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16FNO3
  • Molecular Weight : 325.33 g/mol
  • CAS Number : 846581-36-0

Biological Activity Overview

Research indicates that compounds similar to 9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit various biological activities including:

  • Antiviral Effects : Some oxazinones have shown efficacy against viral infections.
  • Antifungal Properties : Certain derivatives demonstrate activity against phytopathogenic fungi.
  • Antitumor Activity : Compounds in this class have been studied for their potential in cancer therapy.

The biological activity of 9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Cell Signaling Pathways : These compounds may alter signaling pathways that are critical for cell survival and proliferation.

Case Studies and Research Findings

Recent studies have explored the biological activities of related oxazinone compounds. For instance:

Study 1: Antiviral Activity

A study published in Phytochemistry highlighted the antiviral properties of oxazinone derivatives against various viruses. The study demonstrated that specific structural modifications enhance potency against viral targets.

Study 2: Antifungal Effects

Research published in Journal of Agricultural and Food Chemistry evaluated the antifungal activity of oxazinones against Fusarium species. The findings indicated that certain derivatives showed significant inhibition of fungal growth.

Study 3: Antitumor Efficacy

A comprehensive study on the antitumor effects of oxazinones was conducted using cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralOxazinone derivativesInhibition of viral replication
AntifungalRelated oxazinonesGrowth inhibition in Fusarium
AntitumorOxazinone analogsInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-(4-fluorobenzyl)-3,4-dimethylchromeno-oxazin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization and functional group modifications. Key steps include:

  • Chromeno Core Formation : Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or ultrasound-assisted methods) to form the chromene backbone .

  • Oxazine Ring Closure : Cyclization of intermediates with appropriate amines or carbonyl reagents (e.g., formaldehyde or triphosgene) .

  • Substituent Introduction : The 4-fluorobenzyl group is introduced via nucleophilic substitution or alkylation reactions, requiring anhydrous conditions and catalysts like K₂CO₃ .

  • Optimization : Reaction yields (70–95%) depend on solvent choice (e.g., DMF for polar intermediates), temperature (60–120°C), and purification via column chromatography .

    Table 1 : Representative Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Chromeno FormationResorcinol, ethyl acetoacetate, H₂SO₄, 80°C85
    Oxazine CyclizationTriphosgene, CH₂Cl₂, 0°C → RT78
    4-Fluorobenzyl Addition4-Fluorobenzyl chloride, K₂CO₃, DMF, 60°C90

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), fluorobenzyl substituents (δ 4.5–5.2 ppm for -CH₂-), and oxazine carbonyl (δ 160–170 ppm) .
  • FT-IR : Identify C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
  • Purity Assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients; target >95% purity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Q. How does the 4-fluorobenzyl substituent influence solubility and stability compared to non-fluorinated analogs?

  • Methodological Answer :

  • Solubility : The fluorobenzyl group enhances lipophilicity (logP ~3.5), requiring DMSO or ethanol for dissolution. Compare with non-fluorinated analogs using shake-flask experiments .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Fluorination reduces oxidative degradation but may increase photolytic sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for chromeno-oxazine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
  • Structural Confounders : Compare substituent effects via SAR tables. For example, 4-fluorobenzyl derivatives show 2–3× higher antimicrobial activity than chlorophenyl analogs due to enhanced membrane permeability .
  • Statistical Validation : Use multivariate analysis to isolate substituent contributions from assay noise .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like DNA gyrase (PDB: 1KZN). Fluorobenzyl groups often form hydrophobic contacts with Leu83 and Arg84 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during cyclization steps to control stereocenters .
  • Process Monitoring : Implement PAT (Process Analytical Technology) with inline FT-IR to track enantiomeric excess (ee) in real-time .

Data Contradiction Analysis

Q. Why do some studies report antioxidant activity for this compound while others do not?

  • Methodological Answer :

  • Assay Selection : DPPH and ABTS assays may yield false positives due to chromeno-oxazine’s inherent absorbance. Validate with ORAC or cell-based ROS assays .
  • Redox Potential : Measure via cyclic voltammetry; compounds with E° < 0.5 V (vs. Ag/AgCl) are more likely to act as antioxidants .

Structural-Activity Relationship (SAR) Studies

Q. How do methyl substituents at positions 3 and 4 affect pharmacological activity?

  • Methodological Answer :

  • Steric Effects : 3,4-Dimethyl groups reduce rotational freedom, enhancing binding to rigid enzyme pockets (e.g., COX-2). Compare IC₅₀ values of methylated vs. non-methylated analogs .
  • Electron Donation : Methyl groups increase electron density on the oxazine ring, modulating interactions with electrophilic targets like kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.